N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolo[3,4-c]pyrrole system, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s sulfonyl group and aromatic rings play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing molecules and pyrimidine derivatives, such as:
- N-(4-methylphenyl)sulfonylacetamide
- N-(3-methyl-4-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N5O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[3-methyl-4-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O3S/c1-13-8-18(23-15(3)26)4-5-19(13)29(27,28)25-11-16-9-24(10-17(16)12-25)20-21-7-6-14(2)22-20/h4-8,16-17H,9-12H2,1-3H3,(H,23,26) |
InChI Key |
KFOMZKCATRJLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
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